Bitopertin Exhibits 1200-Fold Selectivity for GlyT1 Over GlyT2 Compared to ALX-5407's ~100-Fold Selectivity
Bitopertin demonstrates a significantly wider selectivity window for GlyT1 over GlyT2 compared to the potent GlyT1 inhibitor ALX-5407. Bitopertin shows no inhibition of hGlyT2-mediated glycine uptake at concentrations up to 30 µM, with an IC50 for GlyT2 reported as >30 µM [1]. In contrast, ALX-5407 (NFPS) exhibits an IC50 for GlyT2 of >100 µM but shows >5,000-fold selectivity over rat GlyT2 based on its GlyT1 IC50 of 2.8-9.8 nM . However, ALX-5407's absolute GlyT2 IC50 remains undefined, whereas Bitopertin's quantitative GlyT2 IC50 of >30 µM provides a clear, measurable margin against off-target glycine transporter inhibition.
| Evidence Dimension | Selectivity ratio (GlyT2 IC50 / GlyT1 IC50) |
|---|---|
| Target Compound Data | GlyT2 IC50 >30 µM, GlyT1 IC50 = 25 nM; Calculated selectivity ratio >1,200-fold |
| Comparator Or Baseline | ALX-5407: GlyT2 IC50 >100 µM, GlyT1 IC50 = 2.8-9.8 nM; Calculated selectivity ratio >10,000-fold but GlyT2 IC50 not precisely determined |
| Quantified Difference | Bitopertin offers a precisely defined GlyT2 IC50 of >30 µM versus ALX-5407's less defined >100 µM, providing a more experimentally bounded selectivity profile for studies requiring precise off-target control. |
| Conditions | In vitro, human GlyT1 and GlyT2 expressing cells; [3H]glycine uptake assay |
Why This Matters
For researchers investigating NMDA receptor modulation, a well-characterized selectivity profile with defined absolute IC50 values for off-targets is essential to avoid confounding results from GlyT2 inhibition.
- [1] Alberati D, et al. Neuropharmacology. 2012;62(2):1152-1161. Data on GlyT2 selectivity. View Source
